(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine
Description
Significance of Dihydrobenzofuran Derivatives in Chemical Biology
Dihydrobenzofuran derivatives have been shown to exhibit a wide array of biological activities. Research has identified compounds with this core structure that possess anti-inflammatory, antioxidant, neuroprotective, antimicrobial, cytotoxic, and antiangiogenic properties. chemicalbook.com Their versatility has led to their investigation as potential therapeutic agents for a range of conditions, including cancer and neurodegenerative diseases. rsc.orgnih.gov The benzofuran (B130515) scaffold is a key component in a number of approved drugs and continues to be a focal point for the development of new pharmaceutical agents. rsc.org
Overview of Brominated Dihydrobenzofuran Structures in Research
The introduction of a bromine atom onto the dihydrobenzofuran scaffold can significantly influence a molecule's biological activity. Halogen atoms, such as bromine, can alter the pharmacokinetic and pharmacodynamic properties of a compound by affecting its lipophilicity, metabolic stability, and binding interactions with target proteins. In the context of dihydrobenzofuran derivatives, bromination has been linked to enhanced anti-inflammatory effects. chemicalbook.com The position of the bromine atom on the aromatic ring is crucial and can lead to variations in biological efficacy and selectivity.
The Role of Chiral Dihydrobenzofurans as Asymmetric Building Blocks
Chirality plays a pivotal role in the life sciences, as biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral dihydrobenzofurans, such as (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine, are valuable as asymmetric building blocks in organic synthesis. nih.govmdpi.com They provide a stereochemically defined starting point for the construction of more complex chiral molecules, ensuring that the final product has the desired three-dimensional arrangement for optimal interaction with its biological target. The use of such chiral building blocks is a key strategy in modern drug discovery to create enantiomerically pure pharmaceuticals with improved therapeutic indices.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXLHRQWAAAYSM-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268529 | |
| Record name | (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228557-01-4 | |
| Record name | (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228557-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501268529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects in the Synthesis and Derivatization of 3s 7 Bromo 2,3 Dihydro 1 Benzofuran 3 Amine
Impact of Stereochemistry on Molecular Recognition and Interactions
The stereochemistry of a drug molecule is paramount as it governs its binding affinity and selectivity for biological targets such as receptors and enzymes. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com In the central nervous system (CNS), receptors are highly sensitive to the three-dimensional structure of interacting molecules, meaning that even minor changes in stereochemistry can drastically alter a drug's efficacy and side-effect profile.
For 3-aminobenzofuran derivatives, the orientation of the amine group is crucial for interactions with target proteins. While specific studies on (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine are not extensively documented in publicly available literature, the principles of stereospecificity in drug-receptor interactions are well-established. For instance, in the case of the antidepressant paroxetine, which also features a chiral center, the (-)-trans-(3S, 4R) configuration is the therapeutically active enantiomer. mdpi.com Similarly, for dopamine D3 receptor agonists, the precise stereochemistry of the molecule is a determining factor for its binding affinity and functional activity. nih.gov It is therefore highly probable that the (3S)-enantiomer of 7-bromo-2,3-dihydro-1-benzofuran-3-amine interacts differently with its biological targets compared to its (3R)-counterpart. The specific arrangement of the bromo and amine substituents on the dihydrobenzofuran scaffold creates a unique pharmacophore that will be recognized with varying degrees of affinity by chiral binding pockets in proteins.
Methods for Chiral Purity and Enantiomeric Excess Determination
Ensuring the enantiomeric purity of a single-enantiomer drug is a critical aspect of its development and quality control. The enantiomeric excess (e.e.) of a sample can be determined by a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers and determining their ratio. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the analysis of chiral amines, polysaccharide-based CSPs are often employed.
Table 1: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Chiral Selector | Typical Mobile Phase |
|---|---|---|
| Polysaccharide-based | Cellulose or amylose derivatives | Hexane/Isopropanol |
| Pirkle-type | π-acidic or π-basic moieties | Normal-phase solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess, typically through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govsemanticscholar.orgbirmingham.ac.uk
Chiral Solvating Agents (CSAs): These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. This results in the splitting of NMR signals for the enantiomers, allowing for their quantification.
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. The diastereomers can then be distinguished and quantified by standard NMR techniques. A notable example is the use of phosphazane-based CDAs for the determination of the enantiomeric excess of chiral amines via ³¹P NMR spectroscopy. nih.gov
Table 2: Comparison of Chiral Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and resolution | Requires specialized columns |
| NMR with CSAs | Formation of transient diastereomeric complexes | Non-destructive, relatively fast | Signal separation can be small |
Stereoselective Transformations of the (3S)-Amine Moiety
The amine group of this compound is a key functional handle for further molecular elaboration. Stereoselective reactions at this position are crucial for the synthesis of more complex chiral molecules while retaining the stereochemical integrity of the starting material.
For example, the reaction of the (3S)-amine with a chiral carboxylic acid would lead to the formation of a diastereomeric mixture of amides. These diastereomers could potentially be separated to yield enantiomerically pure products with a new stereocenter.
The development of stereoselective transformations is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with a high degree of control over their three-dimensional structure.
Chemical Reactivity and Derivatization of 3s 7 Bromo 2,3 Dihydro 1 Benzofuran 3 Amine
Reactivity of the Primary Amine Group
The primary amine group at the C3 position is a key site for nucleophilic reactions, enabling the introduction of a wide array of substituents through N-functionalization.
The formation of an amide bond is a fundamental transformation in organic synthesis, often employed to link molecular fragments. luxembourg-bio.com The primary amine of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine readily participates in condensation reactions with carboxylic acids to form stable amide linkages. growingscience.com This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. luxembourg-bio.com
A variety of coupling reagents can be employed for this purpose, converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium or phosphonium salts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.comgrowingscience.comresearchgate.net The general procedure involves reacting the amine with the carboxylic acid in the presence of the coupling reagent and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, in an appropriate solvent like DMF or DCM. growingscience.comacs.org
A representative procedure for amide coupling on a related benzofuran (B130515) scaffold involves stirring the carboxylic acid, the amine, a coupling reagent like TBTU (N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), and a base in DMF. acs.org
Table 1: Common Reagents for Amide Coupling Reactions
| Coupling Reagent Category | Examples | Typical Base |
|---|---|---|
| Carbodiimides | DCC, EDC | DMAP (catalytic) |
| Uronium/Guanidinium Salts | HBTU, HATU, TBTU | DIPEA, Triethylamine |
Beyond amide formation, the primary amine can undergo other N-functionalizations, such as sulfonamide formation through reaction with sulfonyl chlorides. msu.edu
The lone pair of electrons on the nitrogen atom imparts significant nucleophilicity to the primary amine group. chemistryguru.com.sg This allows it to participate in nucleophilic substitution reactions, particularly with alkyl halides in SN2-type mechanisms. msu.edumsu.edu The reaction of the amine with a primary alkyl halide, for example, would yield a secondary amine, with the potential for further alkylation to form tertiary amines and even quaternary ammonium salts. msu.edu
The enhanced nucleophilicity of nitrogen compared to oxygen is a well-established principle in organic chemistry. msu.edu While alcohols often require conversion to their more nucleophilic conjugate bases (alkoxides) to react with alkyl halides, amines can typically react directly. msu.edu
This reactivity allows for the introduction of various alkyl chains onto the nitrogen atom, further diversifying the molecular structure. The general scheme for such an electrophilic substitution at the nitrogen is: R₂NH + E⁺ → R₂NHE⁺ → R₂NE + H⁺ msu.edu where E⁺ represents an electrophile, such as the carbon atom of an alkyl halide. msu.edu
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. The aryl bromide in this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid or boronic ester. nih.govtcichemicals.com The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.govtcichemicals.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the biaryl product and regenerate the catalyst. tcichemicals.com A base, such as sodium carbonate or potassium carbonate, is essential for the reaction. nih.gov This method can be used to introduce diverse aryl, heteroaryl, alkyl, and alkenyl groups at the C7 position. nih.gov
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (e.g., triethylamine). wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond and is a key method for the synthesis of substituted alkenes. wikipedia.org The catalytic cycle is also based on Pd(0)/Pd(II) intermediates. wikipedia.org This transformation would allow for the introduction of vinyl groups at the C7 position of the benzofuran ring.
Stille Reaction: The Stille reaction involves the palladium-catalyzed coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.org Like the Suzuki and Heck reactions, it is a versatile C-C bond-forming method. wikipedia.org The catalytic mechanism involves oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org While effective, the toxicity of the organotin reagents is a significant drawback. wikipedia.org A study on a related 7-bromo-3-methyl-2,3-dihydrobenzofuran derivative utilized a one-pot protocol involving a Heck-Matsuda reaction followed by a Stille coupling, demonstrating the utility of these reactions on this scaffold. nih.gov
Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Aryl-R |
| Heck | Alkene (e.g., H₂C=CHR) | Pd catalyst, Base | Aryl-CH=CHR |
The aryl bromide can be converted into a nucleophilic organometallic species through metal-halogen exchange. This intermediate can then react with a variety of electrophiles to install new functional groups. A common approach is the formation of an aryllithium reagent by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures (-78 °C). nih.gov
Once formed, the highly reactive aryllithium species can be "quenched" by adding an electrophile. This two-step sequence allows for the formation of a wide range of derivatives. nih.govuni-muenchen.de
Table 3: Electrophiles for Quenching Organometallic Intermediates
| Electrophile | Resulting Functional Group |
|---|---|
| Aldehydes (e.g., RCHO) | Secondary Alcohol |
| Ketones (e.g., RCOR') | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| Isocyanates (e.g., RNCO) | Amide |
| Boronates (e.g., (iPrO)₃B) | Boronic Ester |
This in situ quench (ISQ) procedure is a powerful method for creating functionalized molecules that might be otherwise difficult to synthesize. nih.govresearchgate.net
Transformations of the Dihydrofuran Ring System
The 2,3-dihydro-1-benzofuran ring system itself possesses reactivity that can be exploited for further derivatization, although transformations here can be more challenging than on the exocyclic functional groups. The electronic properties of the benzofuran system make it reactive toward electrophiles. researchgate.net While much of the documented reactivity pertains to the fully aromatic benzofuran, some principles can be extended to the dihydrofuran analogue. researchgate.net
For instance, the C2 position of the benzofuran ring can be functionalized. nih.gov Palladium-catalyzed reactions have been developed for the direct arylation and ring closure of benzofurans, proceeding through a Heck-type oxyarylation mechanism. acs.org Although these examples often start from different precursors to form the ring, they highlight the accessibility of the C2 position to palladium-catalyzed functionalization. It is conceivable that under specific conditions, C-H activation or other directed functionalization strategies could be applied to the C2 position of the dihydrofuran ring in the target molecule.
Analysis of Regioselectivity and Chemoselectivity in Complex Derivatization
In the context of complex derivatization, the interplay between the amine and the aryl bromide functionalities of this compound presents a significant challenge and opportunity for synthetic chemists. The selective functionalization of one site over the other is crucial for the synthesis of well-defined derivatives with specific biological or material properties.
Chemoselectivity: Amine vs. Aryl Bromide
The primary amine group is generally more nucleophilic than the aryl bromide is susceptible to electrophilic attack. Therefore, in reactions with electrophiles such as acyl chlorides or alkyl halides, the amine group is expected to react preferentially. For instance, N-acylation can be achieved with high chemoselectivity by treating the parent compound with an acyl chloride in the presence of a non-nucleophilic base.
Conversely, the bromine atom at the C7 position is amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig reactions. These reactions typically require a palladium or copper catalyst and are often performed at elevated temperatures. To achieve C-C or C-N bond formation at the C7 position without concomitant reaction at the amine, it is often necessary to protect the amine group. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), can be employed to temporarily block its reactivity.
The following table illustrates the potential for chemoselective derivatization:
| Reagent/Condition | Target Site | Product Type | General Reaction |
| Acyl chloride, base | Amine (C3) | N-acylated derivative | Amide bond formation |
| Alkyl halide, base | Amine (C3) | N-alkylated derivative | Alkylation |
| Arylboronic acid, Pd catalyst, base | Bromide (C7) | 7-aryl derivative | Suzuki-Miyaura coupling |
| Alkene, Pd catalyst, base | Bromide (C7) | 7-alkenyl derivative | Heck coupling |
Regioselectivity in Derivatization
Once one of the functional groups has been selectively modified, the regioselectivity of subsequent reactions on the remaining functional group or on the benzofuran ring system itself becomes a key consideration.
For example, after N-protection of the amine, the C7-bromo position can be selectively targeted for various cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions can influence the efficiency and outcome of these transformations.
Furthermore, the electronic nature of the substituents on the benzofuran ring can influence the regioselectivity of electrophilic aromatic substitution reactions. The presence of the electron-donating ether oxygen and the electron-withdrawing bromine atom will direct incoming electrophiles to specific positions on the aromatic ring, although such reactions are less common in the derivatization of this specific scaffold.
The table below provides a hypothetical example of a complex derivatization sequence, highlighting the regioselective and chemoselective steps.
| Step | Reaction | Reagent | Product | Analysis of Selectivity |
| 1 | N-protection | Boc-anhydride | (3S)-tert-butyl (7-bromo-2,3-dihydro-1-benzofuran-3-yl)carbamate | Chemoselective : The amine is more nucleophilic and reacts preferentially with the electrophilic Boc-anhydride. |
| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, K2CO3 | (3S)-tert-butyl (7-phenyl-2,3-dihydro-1-benzofuran-3-yl)carbamate | Regioselective : The palladium catalyst selectively activates the C-Br bond for cross-coupling. The N-Boc group is stable under these conditions. |
| 3 | Deprotection | Trifluoroacetic acid | (3S)-7-phenyl-2,3-dihydro-1-benzofuran-3-amine | The Boc protecting group is selectively removed under acidic conditions, regenerating the free amine. |
Computational and Theoretical Investigations of 3s 7 Bromo 2,3 Dihydro 1 Benzofuran 3 Amine
Molecular Docking and Ligand-Steered Modeling for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine, might interact with a biological receptor.
In studies of related 2,3-dihydro-1-benzofuran derivatives, molecular docking has been instrumental. For instance, research on novel benzofuran (B130515) hybrids as dual PI3K/VEGFR-2 inhibitors utilized molecular docking to estimate the binding affinity and study the interactions within the receptor active sites nih.gov. Such analyses typically reveal key interactions like hydrogen bonds, hydrophobic interactions, and, particularly relevant for a brominated compound, halogen bonds. The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with a nucleophilic site on the receptor, which can significantly enhance binding affinity nih.gov.
Ligand-steered modeling is a more advanced approach used when the crystal structure of the active state of a receptor is unknown. This method uses known ligands to shape and optimize the binding site of a receptor model. A notable application of this was in the development of a series of 2,3-dihydro-1-benzofuran derivatives as potent and selective cannabinoid receptor 2 (CB2) agonists researchgate.net. In that study, ligand-steered modeling helped to identify a putative binding mode for this class of compounds, explaining structure-activity relationships. The model suggested specific interactions between the ligand and key residues in the CB2 receptor, providing a rationale for the observed biological activity researchgate.net.
Table 1: Representative Interaction Data from Docking Studies of Benzofuran Analogs
| Compound Class | Target Receptor | Key Predicted Interactions | Reference |
| Benzofuran Hybrids | PI3K / VEGFR-2 | Hydrogen bonds, Hydrophobic interactions | nih.gov |
| 2,3-dihydro-1-benzofuran Derivatives | Cannabinoid Receptor 2 (CB2) | Interactions with specific transmembrane helices | researchgate.net |
| Halogenated Benzofurans | Polo-like kinase 1 (PLK1) | Halogen bonds with key residues (e.g., Trp414) | nih.gov |
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and energetic properties of a molecule. These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moments, which are fundamental to understanding a molecule's stability and reactivity.
For heterocyclic compounds containing bromine, DFT studies have been used to analyze the molecular geometry and electronic properties. For example, a DFT analysis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one revealed how the electronic landscape of the molecule is shaped by its constituent atoms researchgate.net.
For this compound, such calculations would likely show:
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's stability; a larger gap implies higher stability and lower reactivity researchgate.net.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution. The electronegative oxygen and bromine atoms would create regions of negative potential, while the amine group's hydrogen atoms would be regions of positive potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Typical Parameters Obtained from DFT Calculations for Heterocyclic Molecules
| Parameter | Typical Significance |
| HOMO Energy | Energy of the outermost electrons; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule. |
| Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites. |
Conformational Analysis and Stereochemical Preferences
The three-dimensional structure of a molecule is critical for its biological activity, especially for chiral compounds. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
The dihydrofuran ring in the molecule is not planar and can adopt different puckered conformations. The amine substituent at the C3 position can be in either a pseudo-axial or pseudo-equatorial position, leading to different low-energy conformers.
The absolute stereochemistry is paramount. In the study of 2,3-dihydro-1-benzofuran derivatives as CB2 agonists, the racemic mixture of a lead compound was separated into its individual enantiomers. Subsequent biological testing and X-ray crystallography confirmed that the (S)-enantiomer was the active form, while the (R)-enantiomer was significantly less active researchgate.net. This demonstrates a clear stereochemical preference at the receptor level, where the precise 3D arrangement of the (S)-enantiomer allows for optimal interactions within the binding pocket, whereas the (R)-enantiomer does not fit as effectively researchgate.net. The determination of the absolute configuration was definitively assigned as (S) using X-ray diffraction analysis of a derivative researchgate.net.
Reaction Mechanism Studies of Synthetic Pathways
Computational chemistry is also used to study the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This can help optimize reaction conditions and understand how a particular product is formed.
The synthesis of 2,3-dihydrobenzofurans can be achieved through various routes, including the cyclization of phenols or palladium-catalyzed processes acs.orguvic.ca. A common route to the 3-amino derivative involves the reduction of an oxime or a related precursor.
Theoretical studies of these synthetic pathways could involve:
Transition State Analysis: Calculating the geometry and energy of transition states to determine the activation barriers for key steps in the reaction, such as the ring-closing cyclization or the reduction of an intermediate.
Reaction Coordinate Profiling: Mapping the energy of the system as it progresses from reactants to products to identify the lowest energy pathway.
For example, the synthesis of benzofuran-3-carboxylates from salicylaldehydes has been shown to proceed via reaction with ethyl 2-diazoacetate catalyzed by HBF₄·OEt₂, followed by dehydration uvic.ca. A computational study of this mechanism would model the key intermediates and transition states, providing a detailed understanding of the catalytic cycle and the factors controlling the reaction's efficiency.
Predictive Modeling of Reactivity and Selectivity Profiles
Predictive modeling aims to establish a quantitative relationship between a molecule's structure and its chemical reactivity or biological activity. These models can then be used to predict the properties of new, unsynthesized compounds.
For chemical reactivity, models can be built using molecular descriptors derived from quantum chemical calculations (e.g., orbital energies, atomic charges). These descriptors are used to construct multivariate linear regression models that correlate with experimentally determined reaction rates. Such models can accurately predict the outcomes of reactions like nucleophilic aromatic substitution, which is relevant to the functionalization of the aromatic ring in this compound.
In terms of biological selectivity, the high selectivity of related 2,3-dihydrobenzofuran (B1216630) scaffolds for the second bromodomain (BD2) over the first (BD1) of the Bromo and Extra Terminal domain (BET) family of proteins highlights the subtle structural features that govern selective receptor interactions. This selectivity is often attributed to specific conformational constraints imposed by the scaffold nih.gov. Predictive models like Quantitative Structure-Activity Relationship (QSAR) can be developed to correlate structural features with this selectivity, guiding the design of even more selective inhibitors.
Applications of 3s 7 Bromo 2,3 Dihydro 1 Benzofuran 3 Amine in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Complex Molecule Synthesis
The inherent chirality of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine makes it an attractive starting material for the asymmetric synthesis of complex molecules. The stereochemically defined amine at the C3 position serves as a crucial handle for introducing new stereocenters with a high degree of control. Synthetic chemists can leverage this primary amine for a variety of transformations, including amide bond formations, reductive aminations, and nucleophilic additions, to elaborate the structure into more complex and functionally rich molecules.
The dihydrobenzofuran framework provides a rigid scaffold that helps to control the spatial orientation of substituents, which is a critical factor in the synthesis of biologically active compounds and natural products. The bromine atom at the C7 position further enhances its utility, acting as a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, significantly increasing the molecular complexity of the resulting products.
Scaffold-Based Synthesis of Novel Chemical Entities
The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as an excellent starting point for scaffold-based drug discovery programs. By modifying the amine and the bromine functionalities, chemists can systematically explore the chemical space around this core structure to identify novel compounds with desired biological activities.
Development of Diverse Compound Libraries
In the quest for new therapeutic agents, the ability to rapidly generate large and diverse collections of small molecules is paramount. This compound is an ideal substrate for diversity-oriented synthesis, a strategy that aims to create structurally diverse and complex molecules from a common starting material.
The orthogonal reactivity of the amine and the bromo functionalities allows for a combinatorial approach to library synthesis. For instance, a library of amides can be generated by reacting the amine with a diverse set of carboxylic acids. Subsequently, the bromine atom on each of these amides can be subjected to a range of palladium-catalyzed cross-coupling reactions with various boronic acids or alkynes. This two-dimensional diversification strategy can lead to the exponential growth of a compound library from a single chiral building block, providing a rich source of novel chemical matter for high-throughput screening.
Strategies for Late-Stage Functionalization of the Dihydrobenzofuran Core
Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late stage of the synthesis, is a powerful tool for rapidly accessing analogues and probing structure-activity relationships. The 7-bromo-2,3-dihydro-1-benzofuran core of the title compound is amenable to various late-stage functionalization strategies.
The bromine atom serves as a key handle for a multitude of transformations beyond the standard cross-coupling reactions. For example, it can be converted to other functional groups through halogen-metal exchange followed by quenching with an electrophile, or it can participate in photoredox-catalyzed reactions. Furthermore, while the aromatic ring is electron-rich, directed C-H functionalization methods can be employed to introduce substituents at other positions on the benzofuran (B130515) ring, further expanding the accessible chemical space. These late-stage modifications are invaluable for fine-tuning the properties of lead compounds in drug discovery projects.
Role of the Benzofuran 3 Amine Scaffold in Medicinal Chemistry Research
Design Principles for Cannabinoid Receptor Agonists and Related Targets
The design of potent and selective agonists for the cannabinoid receptor 2 (CB2) has been a significant area of research, driven by the therapeutic potential of CB2 modulation in conditions such as neuropathic pain, inflammation, and neurodegenerative diseases. nih.gov A key design principle in the development of 2,3-dihydro-1-benzofuran-based CB2 agonists has been the strategic modification of a preceding series of N-alkyl-isatin acylhydrazone derivatives. nih.govumt.edu While the isatin-based compounds showed high potency, they suffered from poor physicochemical properties, such as low water solubility. nih.gov
To address this, the 2,3-dihydro-1-benzofuran scaffold was introduced as a bioisosteric replacement for the isatin (B1672199) core. nih.govumt.edu This design strategy aimed to improve the drug-like properties of the compounds while maintaining the necessary pharmacophoric elements for CB2 receptor activation. The dihydrobenzofuran core, bearing an asymmetric carbon at the 3-position, offered a rigid framework to which various substituents could be attached to probe the binding pocket of the CB2 receptor. nih.govnih.govumt.edu
Structure-Activity Relationship (SAR) Studies of Dihydrobenzofuran Derivatives
Structure-activity relationship (SAR) studies on a series of 2,3-dihydro-1-benzofuran derivatives have provided valuable insights into the structural requirements for potent and selective CB2 agonism. These studies have primarily focused on modifications at the 3-position of the dihydrobenzofuran ring. nih.govnih.govumt.edu
For instance, research has shown that the stereochemistry at the C3 position is crucial for activity, with the (S)-enantiomer generally being the more active form. nih.govumt.edu The nature of the substituent attached to the 3-amino group has a significant impact on potency and selectivity. Large, lipophilic groups are often favored, suggesting the presence of a corresponding hydrophobic pocket in the CB2 receptor binding site. nih.gov
While specific SAR data for the 7-bromo substitution on the parent 3-amine is not extensively detailed in the literature, the presence of a halogen on the benzofuran (B130515) ring can influence the electronic properties and binding interactions of the molecule. Halogen bonding is a recognized interaction in medicinal chemistry that can enhance binding affinity. mdpi.com
The following table summarizes the CB1 and CB2 receptor binding affinities and functional activities for selected 2,3-dihydro-1-benzofuran derivatives from a key study, illustrating the impact of different substituents.
| Compound | Substituent at 3-position | CB1 Ki (nM) | CB2 Ki (nM) | CB1 Emax (%) | CB2 Emax (%) |
|---|---|---|---|---|---|
| MDA7 (18) | Acylhydrazone derivative | >10000 | 14.8 ± 2.1 | <10 | 100 |
| MDA42 (19) | Acylhydrazone derivative | >10000 | 1.8 ± 0.3 | <10 | 100 |
| MDA39 (30) | Acylhydrazone derivative | >10000 | 3.2 ± 0.5 | <10 | 100 |
| MDA104 (33) | (S)-enantiomer of MDA7 | >10000 | 10.2 ± 1.5 | <10 | 100 |
Mimicry of Natural Product Scaffolds (e.g., Isatin) in Drug Design
The concept of scaffold hopping and the mimicry of natural product scaffolds are powerful strategies in drug design. Isatin (1H-indole-2,3-dione) is a privileged scaffold found in many natural and synthetic bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. mdpi.comnih.govnih.govresearchgate.net
Development of Chemical Probes for Biological Systems
While there is no specific information in the reviewed literature on the development of (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine as a chemical probe, its structural features suggest potential utility in this area. A chemical probe is a small molecule used to study biological systems by selectively binding to a specific target.
Given that dihydrobenzofuran derivatives have been identified as potent and selective CB2 receptor ligands, this compound could serve as a starting point for the development of such probes. The bromine atom at the 7-position could be exploited for the introduction of a radiolabel or a fluorescent tag, which would allow for the visualization and quantification of CB2 receptors in vitro and in vivo. Furthermore, the amine group at the 3-position provides a convenient handle for chemical modification to attach linkers or other functional moieties.
Preclinical Research on Receptor Binding and Mechanism of Action
Preclinical research on 2,3-dihydro-1-benzofuran derivatives has primarily focused on their interaction with cannabinoid receptors. nih.govumt.edu In vitro binding assays have demonstrated that these compounds can exhibit high affinity and selectivity for the CB2 receptor over the CB1 receptor. nih.govumt.edu For example, compounds like MDA7 and its derivatives have shown Ki values for CB2 in the low nanomolar range, with little to no binding at the CB1 receptor at concentrations up to 10,000 nM. nih.govumt.edu
Functional assays, such as [35S]GTPγS binding, have confirmed that these compounds act as agonists at the CB2 receptor, stimulating G-protein coupling upon binding. nih.gov The mechanism of action of CB2 agonists generally involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This signaling cascade is believed to mediate the anti-inflammatory and analgesic effects of CB2 activation. While detailed preclinical data for this compound is not available, it is plausible that it would act through a similar mechanism if it demonstrates CB2 receptor affinity.
Despite a comprehensive search for scholarly articles and data, specific experimental analytical and spectroscopic information for the chemical compound "this compound" is not publicly available. While general information regarding the synthesis and properties of related benzofuran derivatives exists, detailed characterization data such as Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS) data, vibrational spectroscopy (IR/Raman) data, X-ray crystallography structures, and chiral chromatography methods for this specific enantiomer could not be located.
The synthesis of the racemic mixture of 7-bromo-2,3-dihydro-1-benzofuran-3-amine has been described, originating from its precursor, 7-bromo-2,3-dihydro-1-benzofuran-3-one. However, the subsequent purification of the (3S) enantiomer and its detailed analytical characterization are not documented in the available scientific literature.
Consequently, the creation of an article with the requested detailed sections and data tables on the analytical and spectroscopic characterization of "this compound" is not possible at this time due to the absence of the necessary primary research data.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies for producing (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine and its analogs is crucial for facilitating broader research and development. Current synthetic strategies often involve multi-step processes that can be resource-intensive. Future research is poised to focus on creating more efficient and environmentally benign pathways.
Key areas of development include:
Catalytic Systems: The exploration of novel transition-metal catalysts, such as those based on rhodium and palladium, has shown promise in assembling the dihydrobenzofuran core under mild conditions. rsc.orgnih.gov Future work will likely involve the development of more robust and reusable catalysts to improve atom economy and reduce waste. nih.gov For instance, the use of palladium-on-carbon (Pd/C) catalysts presents a sustainable option due to their stability, ease of removal, and potential for recycling. chemistryviews.org
Green Chemistry Approaches: The integration of green chemistry principles is paramount. This includes the use of eco-friendly solvents, such as deep eutectic solvents, and energy-efficient reaction conditions, like visible-light-mediated catalysis. nih.govacs.org One-pot synthesis strategies, where multiple reaction steps are performed in a single vessel, can significantly streamline the process and minimize intermediate purification steps. nih.govacs.org
Asymmetric Synthesis: Given the importance of chirality in biological activity, developing highly enantioselective synthetic routes is a primary objective. nih.govresearchgate.net This can be achieved through the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry of the final product.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages |
| Transition-Metal Catalysis | Rhodium, Palladium | Mild reaction conditions, high yields rsc.orgnih.gov |
| Sustainable Synthesis | Palladium-on-Carbon (Pd/C) | Reusable, stable, easy to remove chemistryviews.org |
| Green Solvents | Deep Eutectic Solvents | Environmentally benign nih.govacs.org |
| Photoredox Catalysis | Visible Light | Energy efficient nih.gov |
Exploration of Novel Biological Targets for Dihydrobenzofuran Amines
The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. nih.gov The amine functionality in this compound provides a key interaction point with biological targets, making it a promising candidate for drug discovery.
Future research will likely focus on exploring its potential against a wider range of biological targets:
Neurological Disorders: Dihydrobenzofuran derivatives have been investigated as inhibitors of enzymes like PDE1B, which is a target for treating schizophrenia and other neurological conditions. nih.gov The chiral amine moiety is crucial for specific interactions within the binding sites of these targets.
Oncology: The benzofuran (B130515) core has been a focus in the development of anticancer agents. nih.gov Derivatives have shown cytotoxic activity against various cancer cell lines. tandfonline.comtandfonline.comscienceopen.com Further investigation into the specific mechanisms of action and the identification of novel cancer-related targets will be a significant area of research.
Infectious Diseases: The structural motifs present in this compound could be exploited to develop novel antibacterial, antiviral, or antifungal agents. The introduction of heteroatoms and specific functional groups can enhance the antimicrobial potential of such compounds. mdpi.com
Trace Amine-Associated Receptors (TAARs): As a chiral amine, this compound could be investigated as a ligand for trace amine-associated receptors, which are implicated in a variety of neurological and psychiatric disorders. nih.gov
Integration with Flow Chemistry and Automated Synthesis Paradigms
To accelerate the discovery and optimization of drug candidates based on the this compound scaffold, the integration of modern synthesis technologies is essential.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and ease of scalability. unimi.ituc.pt The development of flow-based methods for the synthesis of dihydrobenzofuran amines would enable the rapid production of compound libraries for high-throughput screening. nih.gov
Automated Synthesis: Automated platforms can be used for the parallel synthesis of a wide range of derivatives, allowing for the systematic exploration of the chemical space around the core scaffold. researchgate.net This approach can significantly shorten the drug discovery timeline by rapidly generating structure-activity relationship (SAR) data.
| Technology | Application | Benefits |
| Flow Chemistry | Synthesis of dihydrobenzofuran amines | Enhanced safety, scalability, and reaction control unimi.ituc.pt |
| Automated Synthesis | Library generation for SAR studies | High-throughput, accelerated discovery process researchgate.net |
Advanced Computational Design for Targeted Research Applications
In silico methods are becoming indispensable tools in modern drug discovery, enabling the rational design and prioritization of drug candidates before their synthesis.
Molecular Docking and Virtual Screening: Computational techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets. ijpsonline.comresearchgate.net This allows for the virtual screening of large compound libraries to identify the most promising candidates for further experimental validation. researchgate.net
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico models can predict these properties, helping to identify potential liabilities early in the discovery process and guide the design of molecules with improved drug-like characteristics. tandfonline.comfrontiersin.org
Pharmacophore Modeling: This approach involves identifying the key structural features responsible for a compound's biological activity. nih.gov Pharmacophore models can then be used to design new molecules with enhanced potency and selectivity.
Expanding the Scope of Derivatization Reactions
The chemical versatility of the this compound scaffold allows for a wide range of derivatization reactions to fine-tune its physicochemical and biological properties.
Modification of the Amine Group: The primary amine can be readily functionalized to form amides, sulfonamides, and other derivatives. These modifications can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds with its biological target. mdpi.com
Substitution on the Aromatic Ring: The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide variety of substituents. acs.org This can be used to explore the impact of different functional groups on biological activity.
Functionalization of the Dihydrofuran Ring: The dihydrofuran ring can also be modified to introduce additional diversity. For example, reactions at the benzylic position can introduce new substituents that can modulate the compound's properties.
The continued exploration of these derivatization strategies will be crucial for unlocking the full therapeutic potential of this promising class of compounds.
Q & A
Q. What synthetic routes are optimal for preparing enantiopure (3S)-7-bromo-2,3-dihydro-1-benzofuran-3-amine, and how can reaction conditions be tailored to minimize racemization?
Methodological Answer: A multi-step synthesis is typically employed, starting with bromination of a substituted benzofuran precursor, followed by stereoselective cyclization to form the dihydrobenzofuran core. For enantiopure synthesis, chiral auxiliaries or asymmetric catalysis (e.g., using Rh or Ru catalysts) can direct the (3S) configuration. Key steps include:
- Bromination : Selective bromination at position 7 using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Cyclization : Intramolecular ether formation via Mitsunobu reaction or acid-catalyzed cyclization to establish the 2,3-dihydrobenzofuran scaffold.
- Racemization Mitigation : Low-temperature reactions (<0°C) and non-polar solvents (e.g., THF) reduce epimerization. Post-synthesis chiral HPLC or diastereomeric salt crystallization (e.g., using tartaric acid derivatives) ensures enantiopurity .
Q. What spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- NMR : H and C NMR analyze coupling constants (e.g., for diastereotopic protons) and NOE effects to confirm stereochemistry. The bromine atom induces distinct deshielding in C NMR for C7 .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures to determine absolute configuration. Heavy atom effects from bromine enhance anomalous scattering, improving resolution .
- Polarimetry : Specific optical rotation ([α]) compares to literature values for enantiopurity validation .
Advanced Research Questions
Q. How do substituents at position 7 (e.g., Br vs. Cl, OMe) influence the electronic and steric properties of 2,3-dihydrobenzofuran-3-amine derivatives in structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrostatic Effects : Bromine’s strong electron-withdrawing nature increases electrophilicity at C3, enhancing nucleophilic substitution reactivity compared to Cl or OMe analogs.
- Steric Impact : Bulkier Br (vs. Cl) may hinder binding in enzyme active sites, as seen in docking studies with monoamine oxidases.
- SAR Validation : Comparative assays (e.g., enzyme inhibition, receptor binding) using analogs from and reveal substituent-dependent activity trends. QSAR models incorporating Hammett σ constants and steric parameters (e.g., Taft) quantify these effects .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer: Contradictions often arise from:
- Impurity Artifacts : Trace enantiomers (e.g., 3R) in non-enantiopure batches may confound results. Validate purity via chiral HPLC and repeat assays with rigorously purified samples .
- Assay Conditions : Buffer pH, ionic strength, and solvent (DMSO vs. aqueous) affect protonation states and solubility. Standardize conditions per OECD guidelines.
- Target Selectivity : Off-target interactions (e.g., with adrenergic vs. dopaminergic receptors) require orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. What computational strategies are effective for predicting the metabolic stability and toxicity of this compound derivatives?
Methodological Answer:
- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., amine oxidation, debromination).
- Toxicity Profiling : Apply QSTR models (Quantitative Structure-Toxicity Relationships) trained on benzofuran datasets to predict hepatotoxicity or mutagenicity (e.g., Ames test correlations).
- Docking Studies : Molecular dynamics simulations with cytochrome P450 isoforms (e.g., CYP3A4) predict metabolic pathways .
Experimental Design & Data Analysis
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer Screening : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) at 37°C.
- Analytical Monitoring : Use LC-MS at timed intervals to detect degradation products (e.g., debrominated or ring-opened species).
- Kinetic Analysis : Calculate half-life () via first-order kinetics. Compare stability to chloro or methoxy analogs .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound hydrochloride salts?
Methodological Answer:
- Process Control : Strict temperature control during bromination (±2°C) and stoichiometric monitoring via in-line FTIR.
- Salt Formation Optimization : Screen counterions (e.g., HCl vs. HBr) for consistent crystallinity. Use anti-solvent crystallization with ethanol/ethyl acetate.
- QC Protocols : Implement USP/Ph.Eur. standards for elemental analysis (C, H, N, Br) and residual solvent testing (GC-HS) .
Structural & Mechanistic Insights
Q. How does the (3S) configuration influence the compound’s interaction with chiral biological targets, such as G protein-coupled receptors (GPCRs)?
Methodological Answer:
- Docking Simulations : Compare binding poses of (3S) and (3R) enantiomers in GPCR homology models (e.g., β-adrenergic receptor). Bromine’s position may sterically clash with non-complementary receptor pockets.
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment to quantify enantiomer-specific efficacy .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Use vapor diffusion with chloroform/hexane to obtain single crystals. Bromine’s heavy atom effect aids phasing but may cause absorption errors. Apply multi-scan corrections in SHELXL .
- Disorder Management : Flexible dihydrofuran rings often require restrained refinement (ISOR/DFIX commands) .
Safety & Stability
Q. What are the recommended storage conditions for this compound to prevent degradation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
